molecular formula C8H7Cl2N B12099787 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine

1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine

Cat. No.: B12099787
M. Wt: 188.05 g/mol
InChI Key: NVSSGOHGTZCSHP-UHFFFAOYSA-N
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Description

1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine is an organic compound with the molecular formula C8H7Cl2N It belongs to the class of heterocyclic compounds, specifically pyridines fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of catalysts and solvents can also play a crucial role in enhancing the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, targeting specific pathways and molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
  • 1,3-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Uniqueness

Compared to similar compounds, 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to its specific structural arrangement and the presence of two chlorine atoms at distinct positions

Properties

Molecular Formula

C8H7Cl2N

Molecular Weight

188.05 g/mol

IUPAC Name

1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine

InChI

InChI=1S/C8H7Cl2N/c9-7-4-5-2-1-3-6(5)8(10)11-7/h4H,1-3H2

InChI Key

NVSSGOHGTZCSHP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NC(=C2C1)Cl)Cl

Origin of Product

United States

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